1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate
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Overview
Description
1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a nitro group and three methyl groups attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with ammonium acetate and aldehydes in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-based and solvent-free methods, often using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The imidazole ring can participate in [3+2] cycloaddition reactions with azides and nitriles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Cycloaddition reactions often require catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) and can be conducted under microwave irradiation to improve efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate has several scientific research applications:
Mechanism of Action
The mechanism by which 1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of key enzymes involved in bacterial metabolism . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: A photochromic dye with similar structural features and applications in optical data storage.
1,3,3-Trimethyl-6’-nitro-8’-methoxyspiro(indoline-2,2’-benzopyran): Another photochromic compound used in switching devices and optical imaging.
Uniqueness
1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate stands out due to its unique combination of a nitro group and multiple methyl groups on the imidazole ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and advanced materials .
Properties
CAS No. |
828268-71-9 |
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Molecular Formula |
C6H12ClN3O6 |
Molecular Weight |
257.63 g/mol |
IUPAC Name |
1,2,3-trimethyl-4-nitro-1,2-dihydroimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C6H11N3O2.ClHO4/c1-5-7(2)4-6(8(5)3)9(10)11;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5) |
InChI Key |
XADZYVJOWJMUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1[NH+](C=C(N1C)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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